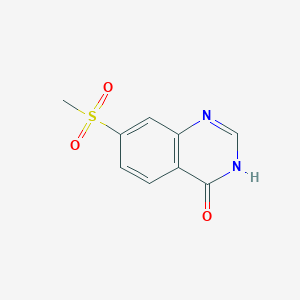

4-Hydroxy-7-(methylsulfonyl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methylsulfonyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILHCDJJJXXSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 7 Methylsulfonyl Quinazoline and Its Analogs

Established Synthetic Routes to the Quinazoline (B50416) Core with Sulfonyl Functionality

The foundational methods for constructing the quinazoline ring system are well-established, with the Niementowski quinazoline synthesis being a cornerstone. nih.govwikipedia.org This reaction typically involves the condensation of an anthranilic acid with an amide to form the 4-oxo-3,4-dihydroquinazoline structure. nih.gov For the specific synthesis of a 7-sulfonylated quinazolinone, this would necessitate starting with a correspondingly substituted anthranilic acid, namely 2-amino-4-(methylsulfonyl)benzoic acid. While this precursor is a known metabolite of the herbicide Mesotrione, its direct application in Niementowski-type reactions is not extensively documented in peer-reviewed literature. nih.gov

An alternative and widely used pathway involves the cyclization of 2-aminobenzamide (B116534) derivatives with a suitable one-carbon source, such as formic acid or triethyl orthoformate. This approach forms the pyrimidine (B1678525) ring onto the pre-existing substituted benzene (B151609) ring. Therefore, the synthesis of the target compound would rely on the availability of 2-amino-4-(methylsulfonyl)benzamide (B13128681) as the key starting material.

A third general strategy involves the post-synthetic functionalization of the quinazoline scaffold. This approach begins with a more readily available quinazolinone, such as 7-chloro-4(3H)-quinazolinone, and introduces the sulfonyl group through a sequence of reactions. researchgate.net This method circumvents the potential difficulty in synthesizing the required sulfonylated anthranilic acid precursor.

Strategies for Introducing the 4-Hydroxyl and 7-(Methylsulfonyl) Substituents

The incorporation of the key functional groups—the 4-hydroxyl (or 4-oxo) and the 7-(methylsulfonyl) moieties—can be achieved through several strategic sequences.

Strategy 1: Cyclization of a Pre-functionalized Precursor

This is the most direct approach, where the benzene ring of the starting material already contains the methylsulfonyl group at the correct position. The synthesis hinges on the successful cyclization of 2-amino-4-(methylsulfonyl)benzamide.

Step 1: Synthesis of 2-amino-4-(methylsulfonyl)benzamide. This key intermediate can be derived from 2-nitro-4-methylsulfonyl benzoic acid (NMSBA). quickcompany.inasianpubs.org The synthesis involves the reduction of the nitro group to an amine, commonly achieved with reducing agents like tin(II) chloride or catalytic hydrogenation, followed by conversion of the carboxylic acid to a primary amide.

Step 2: Cyclization to form the Quinazolinone Ring. The 2-amino-4-(methylsulfonyl)benzamide is then cyclized. A common method is heating with triethyl orthoformate, which serves as a source for C2 of the quinazoline ring, to directly form 7-(methylsulfonyl)quinazolin-4(3H)-one. This reaction introduces the 4-oxo group, which is tautomeric to the desired 4-hydroxyl group.

Table 1: Plausible Reaction Scheme via Pre-functionalized Precursor

| Step | Reactant(s) | Reagent(s) | Product | Description |

| 1 | 2-amino-4-(methylsulfonyl)benzoic acid | 1. SOCl₂ 2. NH₄OH | 2-amino-4-(methylsulfonyl)benzamide | Conversion of carboxylic acid to primary amide. |

| 2 | 2-amino-4-(methylsulfonyl)benzamide | HC(OEt)₃, reflux | 4-Hydroxy-7-(methylsulfonyl)quinazoline | Cyclization to form the quinazolinone core. |

Strategy 2: Post-Synthetic Functionalization

This strategy builds the desired product from a quinazolinone that is functionalized for subsequent modification, typically a halo-quinazoline.

Step 1: Synthesis of 7-Chloro-4(3H)-quinazolinone. This intermediate is prepared from 2-amino-4-chlorobenzoic acid. The acid is first reacted with a one-carbon source like formamide (B127407) or benzoyl chloride/hydrazine to form the quinazolinone ring. researchgate.net

Step 2: Nucleophilic Aromatic Substitution (SNAr) to introduce a sulfur moiety. The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution. nih.gov Reaction with a sulfur nucleophile, such as sodium methanethiolate (B1210775) (NaSMe), displaces the chloride to yield 7-(methylthio)-4(3H)-quinazolinone. This reaction is facilitated by the electron-withdrawing nature of the quinazolinone ring system.

Step 3: Oxidation to the Sulfone. The final step is the oxidation of the methylthio (-SMe) group to the methylsulfonyl (-SO₂Me) group. This transformation is reliably achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone®). nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of this compound involves fine-tuning the parameters for the key transformations to maximize product yield and minimize impurities.

For the cyclization step in Strategy 1, reaction conditions are critical. While heating with triethyl orthoformate is common, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of analogous quinazolinones. organic-chemistry.org The choice of solvent can also be influential, with high-boiling point aprotic solvents like DMF or DMSO sometimes being used.

In Strategy 2, the SNAr reaction (Step 2) is a critical point for optimization. The efficiency of this step depends on the nucleophilicity of the sulfur reagent, the solvent, and the temperature.

Table 2: Optimization Parameters for Nucleophilic Aromatic Substitution (SNAr)

| Parameter | Condition | Rationale | Potential Outcome |

| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents facilitate SNAr reactions. | Increased reaction rate and yield. |

| Temperature | 80-150 °C | Higher temperatures are often required to overcome the activation energy barrier. | Faster conversion, but risk of side products. |

| Base | K₂CO₃, Cs₂CO₃ | A non-nucleophilic base can be used to neutralize any acid formed. | Prevents side reactions and improves product stability. |

| Catalyst | None (typically) | SNAr on electron-deficient heterocycles often proceeds without a catalyst. | Simpler reaction setup and purification. |

The final oxidation step (Strategy 2, Step 3) is generally high-yielding. Optimization focuses on controlling the stoichiometry of the oxidant to prevent over-oxidation or side reactions. Using 2 to 2.5 equivalents of an oxidant like m-CPBA in a chlorinated solvent such as dichloromethane (B109758) (DCM) at room temperature typically provides a clean conversion.

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of quinazolinones, including sulfonylated analogs, has benefited from the application of green chemistry principles. arkat-usa.orgdoi.org

Microwave-Assisted Synthesis: As mentioned, microwave irradiation is a powerful tool for accelerating quinazolinone synthesis. doi.org Both the Niementowski condensation and the cyclization of 2-aminobenzamides can be performed in minutes under microwave heating, often with higher yields and purity compared to conventional heating methods. organic-chemistry.org

Catalyst-Free and Solvent-Free Reactions: Some modern protocols for quinazolinone synthesis proceed under solvent-free conditions or in greener solvents like water or ethanol. For instance, the condensation of an anthranilic acid and formamide can be achieved by heating the neat mixture, thereby avoiding the use of volatile organic solvents. nih.gov

Multi-component Reactions (MCRs): One-pot, multi-component reactions that combine starting materials like an anthranilic acid, an orthoester, and an amine in a single step represent a highly atom-economical approach to substituted quinazolinones. ijprajournal.com This strategy reduces waste by minimizing intermediate isolation and purification steps.

Synthesis of Deuterated and Radiolabeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying drug metabolism, pharmacokinetics, and reaction mechanisms. ijprajournal.comyoutube.com The synthesis of deuterated or radiolabeled this compound can be achieved by incorporating the isotope at various stages.

Deuterium (B1214612) Labeling: A common strategy for synthesizing deuterated quinazolinones is to use deuterated starting materials in an established synthetic route. researchgate.net For example, a deuterated version of 2-amino-4-(methylsulfonyl)benzoic acid could be used in a Niementowski-type synthesis to produce a specifically labeled product. Alternatively, late-stage hydrogen-deuterium exchange can be performed on the final molecule. For related heterocyclic systems like quinolones, heating with deuterated acetic acid (CH₃COOD) has been shown to effectively introduce deuterium atoms at specific positions. google.com

Radiolabeling (¹⁴C, ³H, or ¹⁸F): For metabolic studies, Carbon-14 or Tritium (³H) are commonly used. Synthesis with ¹⁴C would typically involve a precursor where a specific carbon atom is ¹⁴C-labeled, such as ¹⁴C-formamide or a ¹⁴C-labeled anthranilic acid. For imaging applications, a positron-emitting isotope like Fluorine-18 could be introduced, often in the final step of the synthesis.

Radiolabeling with Technetium-99m: For diagnostic imaging, quinazolinone derivatives have been successfully labeled with Technetium-99m (⁹⁹ᵐTc). researchgate.net This typically involves synthesizing a derivative of the parent molecule that contains a chelating group capable of stably binding the ⁹⁹ᵐTc radioisotope.

Scale-Up Considerations in this compound Production for Pre-clinical Research

Transitioning a synthetic route from laboratory-scale to a larger, pre-clinical production scale introduces several practical challenges. The goal is to develop a process that is safe, robust, cost-effective, and reproducible. nih.gov

Route Selection: For scale-up, a convergent synthesis is often preferred over a linear one. The post-synthetic functionalization route (Strategy 2) may be more advantageous if the starting material, 2-amino-4-chlorobenzoic acid, is more commercially available and less expensive than 2-amino-4-(methylsulfonyl)benzoic acid.

Process Safety: Reactions involving highly reactive or energetic reagents (e.g., strong oxidants, hydrazine) require careful thermal hazard assessment before being performed on a large scale. Exothermic reactions must be well-controlled with appropriate cooling.

Purification: Chromatographic purification, which is common in the lab, is often impractical and expensive at scale. The ideal process will yield a product that can be purified by simple crystallization or precipitation, which is more amenable to large-scale production. researchgate.net

Reagent Cost and Availability: The cost and reliable supply of starting materials and reagents are paramount. The use of expensive metal catalysts or complex reagents should be minimized or replaced with more economical alternatives if possible.

One-Pot Procedures: Combining multiple synthetic steps into a one-pot or telescopic process without isolating intermediates can significantly improve efficiency, reduce waste, and lower costs, making it a highly desirable strategy for scale-up. nih.gov

Mechanistic Investigations of 4 Hydroxy 7 Methylsulfonyl Quinazoline at the Molecular and Cellular Level

Target Identification and Validation Methodologies for 4-Hydroxy-7-(methylsulfonyl)quinazoline

Identifying the specific biological target(s) of a compound is a critical first step in elucidating its mechanism of action. A combination of experimental approaches would be required to identify and validate the molecular targets of this compound.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography is a powerful technique for isolating binding partners of a small molecule from complex biological mixtures like cell lysates. To apply this to this compound, the compound would first be immobilized on a solid support, such as chromatography beads. This is typically achieved by synthesizing a derivative of the compound with a linker arm that can be covalently attached to the matrix without significantly altering the compound's ability to interact with its target proteins.

Once the affinity matrix is prepared, a cell lysate would be passed over it. Proteins that bind to this compound will be retained on the column, while non-binding proteins will wash through. The bound proteins can then be eluted, often by using a solution containing the free compound to compete for binding.

The eluted proteins, which are potential targets, would then be identified using mass spectrometry-based proteomics. This involves digesting the proteins into smaller peptides, analyzing their mass-to-charge ratios, and comparing the resulting data against protein databases to determine their identities. This unbiased approach can reveal both expected and novel targets of the compound.

Genetic Perturbation and Knockout Studies

Once potential targets are identified, genetic methods are crucial for validating their role in the compound's cellular effects. Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of a candidate target protein in cultured cells.

If the knockdown or knockout of a specific protein results in a cellular phenotype that mimics the effect of treatment with this compound, it provides strong evidence that the compound acts through that target. Conversely, if cells lacking the target protein become resistant to the compound, it further validates the on-target activity. These genetic studies are essential for distinguishing direct targets from downstream effectors in a signaling pathway.

Ligand-Binding Assays and Biophysical Characterization

Direct evidence of a physical interaction between this compound and a purified target protein is the final piece of the validation puzzle. Various in vitro techniques can be employed for this purpose.

Ligand-binding assays, such as radioligand binding assays or fluorescence polarization, can quantify the affinity of the compound for its target. These assays measure the displacement of a labeled ligand (often a known binder) by the unlabeled test compound, allowing for the determination of binding constants like the inhibition constant (Ki) or the dissociation constant (Kd).

Biophysical methods provide further detail on the interaction. Isothermal titration calorimetry (ITC), for instance, can directly measure the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including affinity, enthalpy, and entropy. Surface plasmon resonance (SPR) is another technique that can measure the kinetics of binding and dissociation in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized.

Molecular Interactions of this compound with Biological Macromolecules

After identifying and validating the biological target(s), the next step is to characterize the nature of the molecular interactions in detail. This involves understanding how the compound affects the function of its target, be it an enzyme or a receptor.

Enzyme Inhibition Kinetics and Allosteric Modulation

If the validated target of this compound is an enzyme, detailed kinetic studies would be necessary to understand its inhibitory mechanism. By measuring the rate of the enzymatic reaction at various concentrations of both the substrate and the inhibitor, the mode of inhibition can be determined.

The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive, each producing a distinct pattern on a Lineweaver-Burk plot. This analysis would reveal whether the compound binds to the enzyme's active site (competitive) or to a different site (allosteric modulation), which can be either non-competitive or uncompetitive. The half-maximal inhibitory concentration (IC50) would also be determined, providing a quantitative measure of the compound's potency.

Further studies could investigate whether the compound acts as an allosteric modulator, a substance that binds to a site other than the active site to alter the enzyme's activity. This can be a desirable property in drug design as it can offer greater specificity than targeting highly conserved active sites.

Receptor Binding and Agonist/Antagonist Profiling

Should the target be a receptor, a different set of assays would be employed to characterize the functional consequences of binding. The initial step would be to confirm binding, often through competition assays with known ligands for that receptor.

Once binding is confirmed, functional assays are used to determine whether this compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor from being activated by its natural ligand), or an inverse agonist (inactivating a constitutively active receptor).

For example, if the target is a G-protein coupled receptor (GPCR), downstream signaling events such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization would be measured. An agonist would trigger these signaling events, while an antagonist would block the signaling induced by a known agonist. This functional profiling is essential for understanding the compound's ultimate effect on cellular physiology.

Protein-Ligand Docking and Molecular Dynamics Simulations

Computational modeling has emerged as a important tool in understanding the molecular interactions that govern the biological activity of small molecules. For the class of 4-hydroxyquinazoline (B93491) derivatives, molecular docking and molecular dynamics (MD) simulations have provided detailed insights into their binding modes with protein targets. While specific studies on this compound are not extensively available, research on structurally similar 4-hydroxyquinazoline compounds offers valuable predictive information.

One such study on a potent 4-hydroxyquinazoline derivative, referred to as compound B1, has elucidated its interaction with Poly(ADP-ribose) polymerase (PARP). mdpi.com Molecular docking analyses revealed that this class of compounds accommodates a Z-shape within the PARP binding pocket. mdpi.com Key to its binding are vital hydrogen-bonding interactions with the amino acid residues Glycine 863 (GLY863) and Serine 904 (SER904). mdpi.com Furthermore, a crucial hydrogen bond is formed between a urea (B33335) group on the ligand and the residue Aspartate 766 (ASP766), which is thought to enhance its activity against drug-resistant cell lines. mdpi.com

Cellular Pathway Modulation by this compound

The biological effects of this compound are a consequence of its ability to modulate various cellular pathways. Research on the broader family of quinazoline (B50416) derivatives has shed light on the signal transduction cascades, gene expression profiles, and protein levels that are altered upon compound exposure.

Signal Transduction Cascades Affected by Compound Exposure

Quinazoline-based compounds are known to interfere with multiple signal transduction pathways that are often dysregulated in disease states. A significant body of research points to their role as inhibitors of protein kinases, which are central components of signaling cascades. For instance, various quinazoline derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of cell proliferation, survival, and angiogenesis. nih.gov

Furthermore, studies have demonstrated that certain quinazolinone Schiff base derivatives can inhibit the activation of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. By preventing its activation, these compounds can effectively block downstream inflammatory and pro-survival signals. nih.gov Additionally, some quinazolinone derivatives have been specifically designed as dual inhibitors of Signal Transducer and Activator of Transcription 3 (STAT-3) and the proto-oncogene tyrosine-protein kinase Src, both of which are implicated in cancer progression.

Gene Expression and Protein Level Alterations

The modulation of signal transduction pathways by quinazoline derivatives ultimately leads to changes in gene expression and protein levels, tipping the cellular balance towards specific outcomes such as apoptosis. A common finding is the alteration of the expression of Bcl-2 family proteins, which are key regulators of programmed cell death. For example, exposure to certain quinazoline compounds has been shown to upregulate the expression of the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the intrinsic apoptotic pathway.

The activation of caspases, a family of cysteine proteases that execute the apoptotic program, is another hallmark of the cellular response to these compounds. Studies have documented the activation of initiator caspases, such as caspase-8 (involved in the extrinsic pathway) and caspase-9 (involved in the intrinsic pathway), as well as the executioner caspase-3/7. nih.gov Furthermore, some quinazoline derivatives have been observed to influence the levels of the tumor suppressor protein p53, a master regulator of the cell cycle and apoptosis. nih.gov

Cellular Phenotypic Changes Induced by this compound

The molecular and cellular alterations induced by 4-hydroxyquinazoline derivatives manifest as distinct phenotypic changes. The most prominent of these is the induction of apoptosis, or programmed cell death. Cells undergoing apoptosis in response to these compounds exhibit characteristic morphological features, including chromatin condensation, DNA fragmentation, and membrane blebbing. nih.gov

In addition to apoptosis, cell cycle arrest is another frequently observed cellular outcome. Depending on the specific derivative and cell type, compounds can cause cells to accumulate in the G1 or G2/M phases of the cell cycle, thereby halting their proliferation. nih.gov

At a more fundamental level, these compounds can induce significant physiological stress on the cell. For instance, some 4-hydroxyquinazoline derivatives have been shown to stimulate the formation of intracellular reactive oxygen species (ROS). mdpi.com The accumulation of ROS can lead to oxidative stress and damage to cellular components. This is often accompanied by a depolarization of the mitochondrial membrane, a key event that can trigger the release of pro-apoptotic factors from the mitochondria. mdpi.com

| Cellular Phenotype | Description |

| Apoptosis | Programmed cell death characterized by morphological changes such as chromatin condensation and membrane blebbing. nih.gov |

| Cell Cycle Arrest | Halting of the cell cycle progression, often at the G1 or G2/M phases. nih.gov |

| ROS Generation | Increased production of intracellular reactive oxygen species, leading to oxidative stress. mdpi.com |

| Mitochondrial Depolarization | Decrease in the mitochondrial membrane potential, a key trigger for apoptosis. mdpi.com |

Analysis of Subcellular Localization and Trafficking

Currently, there is a lack of specific research data detailing the subcellular localization and trafficking of this compound. Understanding where a compound accumulates within the cell is crucial for fully elucidating its mechanism of action. Future studies employing techniques such as fluorescence microscopy with tagged derivatives or subcellular fractionation coupled with analytical methods will be necessary to determine the distribution of this compound and whether it preferentially localizes to specific organelles, which would provide further clues about its molecular targets and cellular effects.

Structure Activity Relationship Sar Studies of 4 Hydroxy 7 Methylsulfonyl Quinazoline Derivatives

Systematic Structural Modifications of the Quinazoline (B50416) Core

The quinazoline ring system, consisting of a fused benzene (B151609) and pyrimidine (B1678525) ring, is a robust pharmacophore. nih.gov Modifications to this core heterocycle are less common than peripheral substituent changes. However, altering the core can significantly impact the molecule's fundamental electronic and steric properties. SAR studies on related heterocyclic systems often reveal that the integrity of the core is essential for activity. For instance, the two nitrogen atoms within the pyrimidine ring are critical for forming hydrogen bonds with target proteins. Theoretical considerations indicate that the reactivity of the quinazoline ring towards electrophilic substitution is highest at positions 8 and 6, followed by 5 and 7. scispace.com Nucleophilic reagents, conversely, tend to attack position 4. scispace.com Major modifications, such as the insertion of additional nitrogen atoms (e.g., creating a pteridine core) or altering the fusion pattern of the rings, would fundamentally change the compound class and its target interactions. Therefore, SAR for this class of molecules typically focuses on the nature and position of substituents on a conserved quinazoline core.

Exploration of Substituent Effects at the C-4 Hydroxyl Position

The substituent at the C-4 position of the quinazoline ring is pivotal for the biological activity of many derivatives. In the case of 4-Hydroxy-7-(methylsulfonyl)quinazoline, the hydroxyl group is a key feature. This group can exist in tautomeric equilibrium with its 4(3H)-quinazolinone form. This keto-enol tautomerism allows the moiety to act as both a hydrogen bond donor (via the -OH or N-H) and a hydrogen bond acceptor (via the C=O or ring nitrogen), enabling versatile interactions with amino acid residues in an enzyme's active site.

In studies of analogous 4(3H)-quinazolinone derivatives, the 4-oxo group is an essential pharmacophoric element for establishing hydrogen bonds with key residues at the active site of target enzymes. acs.org For a series of novel 4-Hydroxyquinazoline (B93491) derivatives developed as Poly(ADP-ribose) polymerase (PARP) inhibitors, molecular docking simulations revealed that the 4-OH group was crucial for binding. mdpi.com For example, hydrogen bonding between the C-4 hydroxyl group and residues like ASP766 was suggested to be critical for potent inhibition and overcoming drug resistance. mdpi.com

Replacement of the 4-hydroxy group often leads to a significant loss of activity. For instance, substitution with hydrophobic groups like halogens (-F, -Cl, -Br) on a related 4-anilino-quinazoline scaffold (where the aniline contained a 4-hydroxy-phenyl moiety) resulted in decreased activity. nih.gov This underscores the importance of the hydrogen-bonding capability of the C-4 hydroxyl group for potent biological action.

| Modification at C-4 | Observed Effect on Activity | Rationale | Reference Compound Class |

| Hydroxyl/Oxo Group | Essential for Activity | Acts as key H-bond donor/acceptor | 4-Hydroxyquinazolines (PARP Inhibitors) |

| Hydrophobic Groups (e.g., -F, -Cl) | Decreased Activity | Loss of critical hydrogen bonding interactions | 4-Anilino-quinazolines |

Variations of the Methylsulfonyl Group at the C-7 Position

The methylsulfonyl (-SO2CH3) group at the C-7 position is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence significantly influences the electronic distribution across the quinazoline ring system, which can modulate the pKa of the ring nitrogens and affect ligand-receptor interactions.

While direct SAR studies on varying the C-7 methylsulfonyl group on this specific scaffold are limited, inferences can be drawn from related quinazoline series. In the development of soluble epoxide hydrolase (sEH) inhibitors, a series of quinazoline-4(3H)-one-7-carboxamide derivatives were explored. acs.org The 7-carboxamide group, also an electron-withdrawing and hydrogen-bonding moiety, was found to be a critical feature for potent sEH inhibition. acs.org This suggests that an electron-withdrawing group capable of hydrogen bonding at the C-7 position can be favorable for activity against certain targets.

Conversely, in some series of epidermal growth factor receptor (EGFR) inhibitors, electron-donating groups (e.g., methoxy) at the C-6 and C-7 positions were found to increase activity. nih.gov This highlights that the optimal electronic nature of the C-7 substituent is target-dependent. The impact of replacing the methylsulfonyl group is summarized in the table below, based on analogous structures.

| Modification at C-7 | Potential Effect on Activity | Rationale | Reference Compound Class |

| Methylsulfonyl (-SO2CH3) | Target-Dependent | Strong electron-withdrawing group, H-bond acceptor | (Target Compound) |

| Carboxamide (-CONH2) | Potentially Favorable | Electron-withdrawing, H-bond donor/acceptor | Quinazolin-4-one-7-carboxamides |

| Alkoxy (-OCH3) | Potentially Unfavorable | Electron-donating group | 4-Anilino-quinazolines (EGFR inhibitors) |

| Sulfone as a Linker | Inactive | May introduce unfavorable steric or electronic properties when not directly on the ring | Quinazolinone-2-carboxamides |

It is also critical to distinguish between a sulfonyl group as a ring substituent versus its role as a linker. In one study, replacing an ether oxygen atom in a linker chain with a sulfone group resulted in a completely inactive compound, suggesting that the steric bulk and electronic properties of the sulfone were detrimental in that specific chemical context. acs.org

Impact of Other Ring Substituents on Biological Activity

Substituents at other positions of the quinazoline core (C-2, C-5, C-6, C-8) can significantly modulate the activity of the parent compound. These modifications can affect solubility, steric interactions, metabolic stability, and electronic properties.

Position C-2: The C-2 position is frequently substituted to explore interactions with the target protein. Introducing thioalkyl fragments or meta-substituted aromatic rings at C-2 has been shown to increase activity in various quinazoline series. nih.gov

Position C-6: The C-6 position is often modified to fine-tune activity. For example, placing a nitro group at C-6 was found to increase the activity of certain PARP inhibitors. nih.gov In other cases, halogen atoms at this position have been shown to improve antimicrobial activity. nih.gov

Position C-8: Similar to C-6, halogen substitution at C-8 has been noted to enhance the antimicrobial profile of quinazolinone derivatives. nih.gov

The following table summarizes the general effects of substituents at various positions on the quinazoline ring, as observed in different derivative classes.

| Position | Favorable Substituents (Example Activity) | Unfavorable Substituents | Reference |

| C-2 | Thioalkyl, meta-substituted aryl (Anticancer) | Unsubstituted | nih.gov |

| C-5 | H (Generally unsubstituted) | Bulky groups | nih.gov |

| C-6 | Nitro, Halogen, Electron-donating groups (target-dependent) | Varies by target | nih.govnih.govnih.gov |

| C-8 | Halogen (Antimicrobial) | Varies by target | nih.gov |

Computational Approaches in SAR Analysis for this compound Analogs

Computational methods are indispensable tools for elucidating SAR, rationalizing experimental results, and guiding the design of new, more potent analogs. Techniques like QSAR and pharmacophore modeling are frequently applied to the quinazoline scaffold. nih.govfrontiersin.org

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogs, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each molecule. Statistical methods, such as multiple linear regression, are then used to build a model that correlates a combination of these descriptors with the observed biological activity (e.g., IC50 values).

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govrsc.org These methods generate 3D contour maps that visualize regions around the aligned molecules where modifications would be favorable or unfavorable for activity. For example, a CoMSIA model for a set of quinazoline-based EGFR inhibitors might show:

Green contours: Indicating regions where bulky substituents enhance activity.

Yellow contours: Indicating regions where bulky groups decrease activity.

Blue contours: Highlighting areas where electropositive groups are favorable.

Red contours: Showing where electronegative groups are favorable.

Such models provide clear, visual guidance for designing new analogs with potentially improved potency. frontiersin.org

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. For the this compound scaffold, a pharmacophore model would likely include:

A hydrogen bond donor/acceptor feature for the C-4 hydroxyl/oxo group.

A hydrogen bond acceptor feature for the C-7 methylsulfonyl group.

An aromatic ring feature for the quinazoline core.

Once a validated pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophore. frontiersin.org This process, known as virtual screening, can rapidly identify new and structurally diverse compounds that are likely to be active, significantly accelerating the drug discovery process. Hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity before being selected for chemical synthesis and biological testing.

Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound” or its derivatives that would allow for a detailed analysis of its Structure-Activity Relationship (SAR) or the design and synthesis of next-generation derivatives.

The scientific community has extensively studied the broader class of quinazoline and quinazolinone compounds, exploring how different chemical groups at various positions on the quinazoline core influence their biological activity. Research has covered substitutions at the 2, 3, 4, 6, and 7-positions, leading to the development of compounds with antibacterial, anticancer, and kinase-inhibiting properties.

However, specific research detailing the synthesis, biological evaluation, and structure-activity relationships of derivatives from the "this compound" scaffold is not present in the currently accessible scientific databases. Therefore, it is not possible to provide a scientifically accurate and detailed article on the specific topics requested.

Pharmacological Profiling of 4 Hydroxy 7 Methylsulfonyl Quinazoline in Pre Clinical Models

In Vitro Efficacy and Potency Assessments

Cell-based Assays for Target Engagement and Functional Response

No publicly available scientific literature could be identified that describes the evaluation of 4-Hydroxy-7-(methylsulfonyl)quinazoline in cell-based assays to determine its target engagement and functional response. Consequently, there is no data on its activity in cellular models, such as its effects on cell proliferation, viability, or specific signaling pathways.

Enzymatic Assays for Specific Enzyme Inhibition or Activation

There is no available research detailing the assessment of this compound in enzymatic assays. Therefore, its potential to inhibit or activate specific enzymes remains uncharacterized. Data regarding its potency (e.g., IC50 or EC50 values) against any enzymatic target has not been reported in the scientific literature.

Co-culture Models and 3D Cell Culture Systems

Investigations into the effects of this compound in more complex in vitro systems, such as co-culture models or 3D cell culture systems, have not been reported in the accessible scientific literature. These models are often used to better mimic the in vivo environment, and the absence of such studies indicates a significant gap in the understanding of this compound's activity in a multicellular context.

Ex Vivo Investigations of this compound Activity

Tissue Slice Preparations and Organ Bath Studies

No published studies were found that utilized ex vivo tissue slice preparations or organ bath studies to evaluate the pharmacological activity of this compound. Such experimental systems are valuable for assessing the effects of a compound on intact tissue, and the lack of this data means its tissue-level effects are unknown.

Primary Cell Isolations and Functional Assays

There is no information available from studies using primary cells isolated from human or animal tissues to assess the functional effects of this compound. Research on its impact on the function of non-immortalized cells, which can provide more physiologically relevant data, has not been documented.

In Vivo Efficacy Studies in Non-Human Animal Models

Information regarding in vivo studies conducted specifically on this compound is not available in the public domain.

Establishment and Validation of Relevant Disease Models

No published research was found that describes the establishment or validation of animal disease models for the purpose of evaluating the in vivo efficacy of this compound.

Dose-Response Relationships in Animal Studies (excluding clinical dosage)

Data pertaining to the dose-response relationships of this compound in any animal model are absent from the available literature. Consequently, no data tables can be generated on this topic.

Biomarker Analysis in Animal Tissues and Biofluids

There are no accessible studies that have reported on the analysis of biomarkers in animal tissues or biofluids following the administration of this compound. This includes the absence of data on target engagement, pharmacodynamic markers, or indicators of efficacy.

Histopathological and Immunohistochemical Assessments in Animal Models

No histopathological or immunohistochemical data from animal models treated with this compound have been published. Such assessments would typically provide insights into the compound's effects on tissue morphology and the expression of specific proteins within the context of a disease model.

Pharmacokinetic and Pharmacodynamic Pk/pd Analysis of 4 Hydroxy 7 Methylsulfonyl Quinazoline in Pre Clinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Species

Oral Bioavailability and Intravenous Pharmacokinetics

No publicly available data exists for the oral bioavailability or intravenous pharmacokinetics of 4-Hydroxy-7-(methylsulfonyl)quinazoline in any animal species.

Tissue Distribution and Organ Accumulation Profiling

There is no available information regarding the tissue distribution or organ accumulation of this compound in preclinical animal models.

Metabolic Pathways and Metabolite Identification in Animal Models

Specific metabolic pathways and the identity of any metabolites for this compound have not been reported in the scientific literature.

Elimination Routes and Half-Life Determination

Data on the routes of elimination and the pharmacokinetic half-life of this compound in animal models is not available.

Advanced Research Applications and Translational Potential of 4 Hydroxy 7 Methylsulfonyl Quinazoline

Exploration of 4-Hydroxy-7-(methylsulfonyl)quinazoline in Combination Therapies (Pre-clinical Rationales)

There are no published preclinical studies investigating this compound in combination with other therapeutic agents. Generally, combination therapies involving quinazoline-based EGFR inhibitors and conventional chemotherapy have been explored to enhance treatment efficacy and overcome resistance. amazonaws.com The rationale for such combinations often involves targeting different stages of the cell cycle or complementary signaling pathways.

Development of Prodrug Strategies for this compound

No prodrug strategies for this compound have been reported in the scientific literature. Prodrug design is a common strategy to improve the pharmacokinetic properties of parent compounds, such as solubility, stability, and bioavailability.

Nanotechnology and Targeted Delivery Systems for this compound

There is no research on the formulation of this compound into nanotechnology-based delivery systems. Nanocarriers, such as liposomes and polymeric nanoparticles, are often employed for targeted delivery of anticancer agents to enhance their therapeutic index and reduce off-target effects. mdpi.commdpi.comsemanticscholar.orgjnanoscitec.com

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

No studies utilizing omics technologies to investigate the mechanisms of action or resistance to this compound have been published. Omics approaches are powerful tools for identifying drug targets, understanding drug resistance mechanisms, and discovering biomarkers for patient stratification in the context of tyrosine kinase inhibitors. nih.govmdpi.comacs.org

Computational Repurposing and Analog Scouting for this compound

There are no computational studies available that focus on the repurposing or analog scouting of this compound. Computational methods, including molecular docking and virtual screening, are widely used to identify new therapeutic indications for existing drugs and to design novel derivatives with improved pharmacological profiles. frontiersin.orgnih.govresearchgate.netnih.gov

Comparative Analysis of this compound with Other Quinazoline-Based Compounds

A direct comparative analysis of this compound with other quinazoline-based compounds is not possible due to the absence of pharmacological data for this specific molecule. Comparative studies of well-known quinazoline (B50416) EGFR inhibitors like gefitinib and erlotinib have been conducted to evaluate their relative efficacy and safety profiles. nih.govlungdiseasesjournal.comfrontiersin.orgnih.gov

Challenges and Future Directions in 4 Hydroxy 7 Methylsulfonyl Quinazoline Research

Addressing Challenges in Synthesis and Scale-Up for Research Applications

The generation of 4-Hydroxy-7-(methylsulfonyl)quinazoline in quantities sufficient for extensive research necessitates a robust and scalable synthetic route. While numerous methods exist for creating the core quinazoline (B50416) structure, the specific substituents of this compound present distinct challenges. frontiersin.org The synthesis of functionalized quinazolines often involves multi-step processes, which can be complicated by the reactivity of the sulfonyl and hydroxyl groups. researchgate.netrsc.org

Key challenges include managing regioselectivity, protecting sensitive functional groups, and ensuring high yields. For instance, the introduction of the methylsulfonyl group onto the quinazoline core requires specific reagents and conditions that may not be compatible with other functionalities on the molecule. Furthermore, scaling up laboratory procedures to produce gram-level quantities or more for in-depth pre-clinical studies introduces issues related to reaction kinetics, heat management, purification, and cost of starting materials. nih.gov Modern synthetic methodologies like flow chemistry and microwave-assisted synthesis could offer solutions by providing better control over reaction parameters and potentially reducing reaction times. frontiersin.orgnumberanalytics.com

| Challenge | Description | Potential Solution / Future Direction |

|---|---|---|

| Multi-step Synthesis | Complex, multi-step routes can lead to low overall yields and increased cost. | Development of convergent or one-pot multi-component reaction strategies. researchgate.net |

| Reagent Cost & Availability | Specialized starting materials for introducing the methylsulfonyl group can be expensive. | Exploring alternative, more economical synthetic precursors and reagents. |

| Purification | Separating the final product from structurally similar impurities can be difficult on a large scale. | Optimization of crystallization conditions; implementation of advanced chromatographic techniques. |

| Scalability | Reactions that work well on a milligram scale may fail or become hazardous at a larger scale. | Adoption of flow chemistry platforms for improved safety and consistency. numberanalytics.com |

Strategies for Overcoming Potential Pre-clinical Research Hurdles

Once synthesized, this compound must undergo rigorous pre-clinical evaluation, where a new set of challenges emerges. A primary hurdle for many heterocyclic compounds is poor aqueous solubility, which can hinder formulation and lead to low bioavailability. nih.gov The presence of the crystalline sulfonyl group and the planar quinazoline ring system may contribute to this issue.

Metabolic instability is another significant concern. The quinazoline ring can be susceptible to oxidation by cytochrome P450 enzymes, potentially leading to rapid clearance from the body. Strategies to overcome these hurdles include structural modifications to block metabolic hotspots or the development of advanced drug delivery systems. For example, creating prodrugs or employing formulation techniques like solid dispersions with polymers can enhance solubility and absorption.

| Potential Hurdle | Underlying Issue | Mitigation Strategy |

|---|---|---|

| Poor Solubility | Low absorption and bioavailability, difficulty in formulation for in vivo studies. | Salt formation, co-crystals, amorphous solid dispersions, nanoparticle formulations. |

| Metabolic Instability | Rapid in vivo clearance, leading to short duration of action and low drug exposure. | Deuteration at metabolically labile sites; bioisosteric replacement of susceptible groups. mdpi.com |

| Off-Target Activity | Binding to unintended biological targets, potentially causing toxicity. | Comprehensive kinome screening and safety pharmacology profiling; structure-based design to improve selectivity. nih.gov |

| Acquired Resistance | In oncology, cancer cells may develop mutations in the target protein, rendering the drug ineffective. | Design of covalent inhibitors or compounds that bind to allosteric sites to overcome resistance mutations. frontiersin.org |

Emerging Methodologies and Technologies Applicable to this compound Studies

The future of research into this compound will be significantly shaped by emerging technologies that can accelerate the drug discovery and development process. researchgate.net Artificial intelligence (AI) and machine learning are becoming indispensable tools for predicting compound properties, optimizing synthetic routes, and identifying potential biological targets. numberanalytics.com

Computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular dynamics simulations can provide deep insights into how the molecule interacts with its biological targets, guiding the rational design of more potent and selective analogues. frontiersin.org On the experimental front, high-throughput screening (HTS) technologies allow for the rapid evaluation of the compound against vast panels of biological targets. Furthermore, advanced biological models, such as patient-derived organoids, can offer more clinically relevant data on efficacy and toxicity before human trials.

Identification of Novel Biological Targets and Therapeutic Areas for Exploration

The quinazoline scaffold is well-known for its activity as a kinase inhibitor, particularly targeting the Epidermal Growth Factor Receptor (EGFR). researchgate.netfrontiersin.org While this remains a primary area of interest, a key future direction is to explore novel biological targets for this compound beyond well-established kinases. The structural diversity of quinazolines allows them to interact with a wide range of proteins. mdpi.commdpi.com

Systematic screening against diverse enzyme families, such as PARP, topoisomerases, or dihydrofolate reductase (DHFR), could uncover unexpected activities. nih.govplos.org Additionally, exploring therapeutic areas outside of oncology, such as inflammatory diseases, neurodegenerative disorders, or infectious diseases, could reveal the full therapeutic potential of this scaffold. mdpi.commdpi.comnih.gov For instance, certain quinazoline derivatives have shown promise in modulating processes related to Alzheimer's disease or as antifungal agents. mdpi.comnih.gov

| Potential Target Class | Rationale for Exploration | Example Therapeutic Area |

|---|---|---|

| Protein Kinases (beyond EGFR) | The human kinome has over 500 members, many of which are underexplored drug targets. nih.govfrontiersin.org | Oncology, Autoimmune Diseases nih.gov |

| DNA Repair Enzymes (e.g., PARP) | Some quinazolinone structures have shown PARP inhibitory activity. nih.gov | Oncology |

| Epigenetic Targets (e.g., HDACs) | The quinazoline scaffold can be adapted to target enzymes involved in epigenetic regulation. | Oncology, Inflammatory Disorders |

| G-Protein-Coupled Receptors (GPCRs) | Substituted quinazolines have been developed as potent histamine (B1213489) H4 receptor ligands. nih.gov | Inflammatory and Allergic Conditions |

| Microbial Enzymes | Quinazoline derivatives have been investigated for antibacterial, antifungal, and antiviral activities. mdpi.com | Infectious Diseases |

Translational Research Pathways and Pre-clinical Development Strategies for this compound

Translating a promising compound from the laboratory to the clinic is a complex, high-risk endeavor. acs.org For this compound, a clear translational strategy is essential. This begins with establishing a robust pharmacodynamic biomarker—a measurable indicator that the drug is engaging with its intended target in a biological system. If the compound is a kinase inhibitor, this could involve measuring the phosphorylation of a downstream protein. frontiersin.org

A successful pre-clinical development plan must also include comprehensive safety pharmacology and toxicology studies. Furthermore, identifying a specific patient population most likely to respond to the drug, potentially through genetic screening or companion diagnostics, can significantly improve the chances of clinical trial success. frontiersin.org In vivo efficacy studies in well-characterized animal models, such as patient-derived xenografts for cancer, are critical for building a strong case for advancing to human trials. nih.gov

Interdisciplinary Collaborations and Global Research Initiatives for this compound

The challenges associated with developing a new therapeutic agent are too vast for any single research group to tackle alone. Progress in the study of this compound will depend on robust interdisciplinary collaborations. najah.eduacs.org Partnerships between synthetic chemists, medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians are vital. rroij.com

Q & A

Q. What are the established synthetic routes for 4-hydroxy-7-(methylsulfonyl)quinazoline, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of the quinazoline core. For example, sulfonation at the 7-position can be achieved using methylsulfonyl chloride under basic conditions (e.g., NaH in DMF). Substituent compatibility at the 4-hydroxy position requires careful pH control to avoid premature oxidation or side reactions. Yield optimization often depends on temperature (60–80°C) and stoichiometric ratios (1:1.2 quinazoline:sulfonating agent) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR confirm substitution patterns (e.g., methylsulfonyl proton signals at δ 3.1–3.3 ppm; aromatic protons at δ 7.5–8.5 ppm).

- IR : Strong absorption bands for sulfonyl (1150–1300 cm) and hydroxyl (3200–3500 cm) groups.

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHNOS requires m/z 225.0334) .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Nitrile gloves, chemical-resistant suits, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Consult a physician immediately .

Advanced Research Questions

Q. How does the methylsulfonyl group at the 7-position influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of the methylsulfonyl group activates the quinazoline core for nucleophilic substitution at the 2- and 4-positions. However, steric hindrance may reduce coupling efficiency in Suzuki-Miyaura reactions. DFT studies suggest that Pd-catalyzed reactions require ligands like XPhos to enhance catalytic activity .

Q. What contradictory findings exist regarding the anti-proliferative activity of this compound derivatives?

While some studies report IC values <10 μM against breast cancer cell lines (MCF-7), others note reduced efficacy in hypoxia due to metabolic instability. Contradictions may arise from assay conditions (e.g., serum concentration, incubation time) or substituent effects at the 4-position .

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with improved pharmacokinetic properties?

- Hydroxyl group modifications : Acetylation or alkylation at the 4-position enhances membrane permeability but may reduce target binding.

- Sulfonyl group replacement : Replacing methylsulfonyl with trifluoromethanesulfonyl improves metabolic stability but increases toxicity.

- Core rigidity : Introducing fused rings (e.g., pyrido[2,3-d]pyrimidine) enhances selectivity for kinase targets .

Q. What computational methods are effective for predicting the binding modes of this compound to kinase targets?

- Molecular docking : AutoDock Vina or Glide can model interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase).

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 50–100 ns trajectories.

- Free-energy calculations : MM/PBSA or MM/GBSA quantify binding affinities, correlating with experimental IC values .

Q. What experimental strategies resolve discrepancies in reported solubility data for this compound?

- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λ = 270 nm).

- Temperature gradients : Measure solubility at 25°C vs. 37°C to assess thermodynamic vs. kinetic solubility.

- Co-solvency : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility for in vivo studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.